molecular formula C16H18N2OS B8291725 alpha,3-Dimethyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol

alpha,3-Dimethyl-alpha-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol

Cat. No. B8291725
M. Wt: 286.4 g/mol
InChI Key: ACWWGATWKODROA-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of (2-Phenylethyl)-3-methylimidazo[2,1-b]thiazol-5-yl methanone (Formula B-6) (0.40 g) in THF (6 mL) was treated with 3M ethereal methyl magnesium bromide (0.6 mL) and reacted for 18 hours. The suspension was treated with 5% NH4Cl solution and precipitated α,3-Dimethyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-7) was extracted into ethyl acetate. The extract was dried and evaporated to a viscous residue which deposited α,3-Dimethyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-7) (0.25 g) by ether trituration. Crystallization of the filter cake from ethyl acetate gave pure α,3-Dimethyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-7) (0.13 g), m.p. 131-133°.
Name
(2-Phenylethyl)-3-methylimidazo[2,1-b]thiazol-5-yl methanone
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([C:11]2[N:18]3[C:14]([S:15][CH:16]=[C:17]3[CH3:19])=[N:13][CH:12]=2)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:20][Mg]Br.[NH4+].[Cl-]>C1COCC1>[CH3:20][C:9]([CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:11]1[N:18]2[C:14]([S:15][CH:16]=[C:17]2[CH3:19])=[N:13][CH:12]=1)[OH:10] |f:2.3|

Inputs

Step One
Name
(2-Phenylethyl)-3-methylimidazo[2,1-b]thiazol-5-yl methanone
Quantity
0.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)C1=CN=C2SC=C(N21)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
precipitated α,3-Dimethyl-α-(2-phenylethyl)imidazo[2,1-b]thiazole-5-methanol (Formula B-7)
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated to a viscous residue which
CUSTOM
Type
CUSTOM
Details
Crystallization of the filter cake from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(O)(C1=CN=C2SC=C(N21)C)CCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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